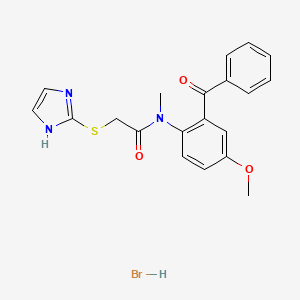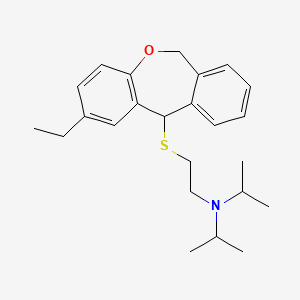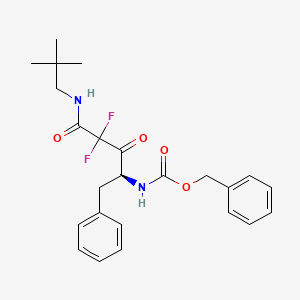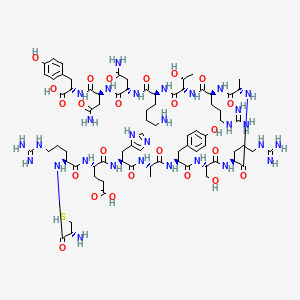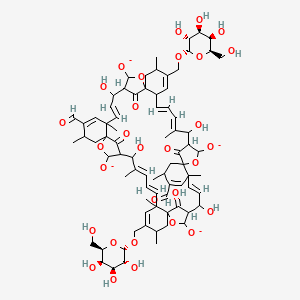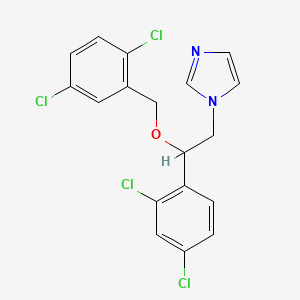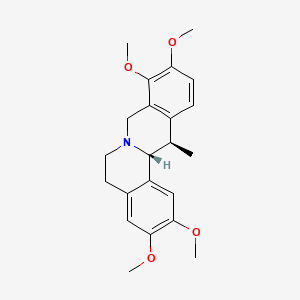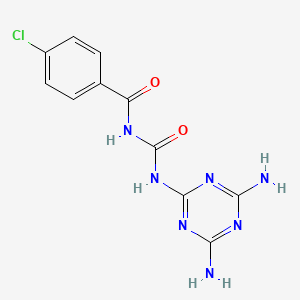
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The presence of the triazine ring in its structure makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- typically involves the reaction of cyanuric chloride with appropriate amines. One common method includes the nucleophilic substitution reaction where cyanuric chloride reacts with 4-amino benzoic acid and other amines under controlled conditions . The reaction is usually carried out in solvents like dioxane or dichloroethane, and bases such as sodium carbonate are used to facilitate the reaction .
Analyse Des Réactions Chimiques
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- has several scientific research applications:
Antibacterial Activity: It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Antifungal Activity: It has demonstrated antifungal activity against various fungal strains.
Molecular Docking Studies: The compound has been used in molecular docking studies to identify potential drug targets, such as DNA gyrase.
Mécanisme D'action
The mechanism of action of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase, inhibiting their function and thereby preventing bacterial replication . In anticancer research, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits significant antimicrobial activity.
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its antibacterial and antifungal properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with notable biological activities.
The uniqueness of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
123199-93-9 |
|---|---|
Formule moléculaire |
C11H10ClN7O2 |
Poids moléculaire |
307.69 g/mol |
Nom IUPAC |
4-chloro-N-[(4,6-diamino-1,3,5-triazin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C11H10ClN7O2/c12-6-3-1-5(2-4-6)7(20)15-11(21)19-10-17-8(13)16-9(14)18-10/h1-4H,(H6,13,14,15,16,17,18,19,20,21) |
Clé InChI |
WUWDXTXYFWLRLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=O)NC2=NC(=NC(=N2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


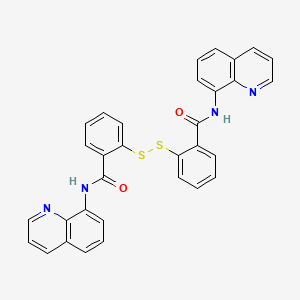
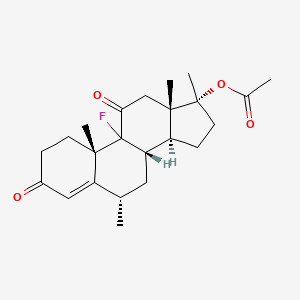
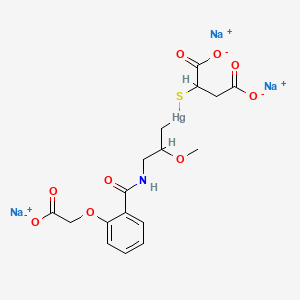
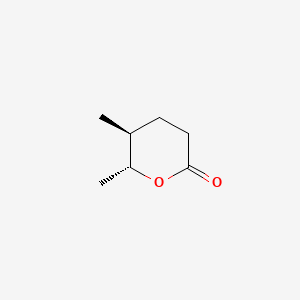
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
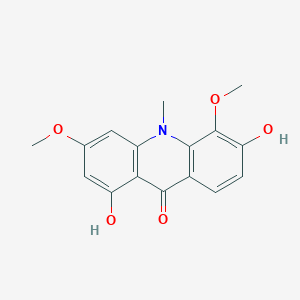
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
